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molecular formula C23H19N3O2 B599491 methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate CAS No. 151607-70-4

methyl 1-trityl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B599491
M. Wt: 369.424
InChI Key: YQUUIBWHCXBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07135475B2

Procedure details

A solution of 1H-[1,2,4]triazole-3-carboxylic acid methyl ester (3.0 g, 0.23 mol) in N,N-dimethylformamide (76 mL) at 25° C. was treated with triphenylmethylchloride (7.2 g, 0.23 mol) and triethylamine (6.41 mL, 0.23 mol). The reaction mixture was stirred at 25° C. for 4 days and then diluted with ethyl acetate. The mixture was then washed with a dilute aqueous hydrochloric acid solution. At this time, methanol was added to the organic layer. A precipitate formed and was removed by filtration. The organics were further washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting solid was triturated with diethyl ether. The solid was collected by filtration and washed again with diethyl ether to afford 1-trityl-1H-[1,2,4]triazole-3-carboxylic acid methyl ester as a white solid (2.45 g, 84%) which was used without further purification: LR-FAB for C23H19N3O2 (M+) at m/z=369.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.41 mL
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[N:9]=[CH:8][NH:7][N:6]=1)=[O:4].[C:10]1([C:16](Cl)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([C:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=NNC=N1
Name
Quantity
7.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
6.41 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
76 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with a dilute aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
At this time, methanol was added to the organic layer
CUSTOM
Type
CUSTOM
Details
A precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
The organics were further washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed again with diethyl ether

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1=NN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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